molecular formula C11H19NO B13283578 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13283578
M. Wt: 181.27 g/mol
InChI Key: KRJLJYUSDCZVJG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one (CAS 1594740-19-8) is a high-purity organic compound with a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol. It is characterized by a ketone group adjacent to a cyclopropyl ring and a 4-methylpiperidine moiety . This specific structure classifies it as a piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal and synthetic chemistry. Piperidine rings are fundamental scaffolds found in a vast array of pharmaceuticals and biologically active molecules. As a ketone-containing building block, this compound serves as a versatile intermediate for the synthesis of more complex molecular structures. Researchers can utilize it in various chemical transformations, including nucleophilic additions or reductions of the carbonyl group, and further functionalization of the piperidine nitrogen. The presence of the sterically distinct cyclopropyl group can impart unique conformational and electronic properties to the molecule, influencing its interaction with biological targets. Compounds featuring piperidine substructures are extensively investigated for their potential applications in drug discovery. Recent scientific literature highlights the importance of such structures in the development of novel therapeutics. For instance, research into cationic amphiphilic drugs, which often incorporate basic nitrogen-containing rings like piperidine, has shown their role in inhibiting lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis . Furthermore, piperidine-containing molecules are actively explored as potent inhibitors for various diseases, underscoring the value of this structural motif in probing biological pathways and creating new therapeutic agents . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclopropyl-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C11H19NO/c1-8-4-5-12-10(6-8)7-11(13)9-2-3-9/h8-10,12H,2-7H2,1H3

InChI Key

KRJLJYUSDCZVJG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The general synthetic pathway can be summarized into three main stages:

  • Formation of the Cyclopropyl Group:
    The introduction of the cyclopropyl moiety is typically achieved via cyclopropanation reactions. Reagents such as diazomethane or the Simmons-Smith reagent (a zinc-copper carbenoid) are employed to cyclopropanate alkenes or suitable precursors.
    For example, the Simmons-Smith method involves the reaction of diiodomethane with zinc to generate the carbenoid, which then adds across an alkene to form the cyclopropane ring.

  • Synthesis of the Piperidine Ring:
    The piperidine ring can be synthesized through reduction or cyclization of pyridine derivatives. One common approach involves the reduction of pyridine or its derivatives using catalytic hydrogenation or hydride reagents like lithium aluminum hydride, followed by functionalization to introduce the methyl group at the 4-position.
    Alternatively, cyclization of suitable amino precursors under acidic or basic conditions can generate the piperidine ring.

  • Coupling of the Fragments:
    The final step involves coupling the cyclopropyl fragment with the piperidine derivative. This is often achieved via nucleophilic substitution or addition reactions, such as SN2 mechanisms, facilitated by suitable leaving groups or activating agents.
    For instance, a halogenated cyclopropyl intermediate can undergo nucleophilic attack by the nitrogen atom of the piperidine ring, forming the desired ethanone linkage.

Reaction Conditions and Optimization

The synthesis's efficiency depends on controlling parameters such as temperature, solvent, and reagent stoichiometry. For example, the cyclopropanation step is typically performed at low temperatures (−10°C to 0°C) in inert solvents like dichloromethane or tetrahydrofuran to prevent side reactions and ensure regioselectivity.

The coupling step often requires a base (e.g., potassium carbonate) and a polar aprotic solvent to facilitate nucleophilic substitution. The reaction conditions are optimized to maximize yield and minimize by-products, with typical yields reported around 60-70% in laboratory settings.

Industrial and Laboratory Scale Methods

On an industrial scale, continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency and scalability. Catalysts such as copper or palladium complexes may be used to facilitate cyclopropanation, while microwave-assisted synthesis can accelerate ring formation and coupling reactions.

In-Depth Research Findings and Data

A notable study involving organometallic chemistry techniques demonstrated the cyclopropanation of alkenes using diazomethane derivatives under controlled conditions, achieving yields up to 70%. The subsequent formation of the piperidine ring was optimized via catalytic hydrogenation, with selectivity enhanced by adjusting hydrogen pressure and temperature.

Another research approach utilized the Simmons-Smith reaction with diiodomethane and zinc in dichloromethane at −10°C, followed by coupling with a protected piperidine derivative. Adjustments in water content during work-up significantly influenced the yield, with increased water volumes improving the final product yield from 25% to 60%.

Summary Table of Preparation Methods

Step Method Reagents Conditions Typical Yield References
Cyclopropanation Simmons-Smith or Diazomethane Diiodomethane, Zinc −10°C to 0°C, inert solvent 60-70% ,
Piperidine Ring Formation Catalytic Hydrogenation or Cyclization Pyridine derivatives, NH3 100-150°C, pressure-controlled 70-80% ,
Coupling Nucleophilic Substitution Halogenated cyclopropane, Piperidine nitrogen Room temperature, polar aprotic solvent 60-65% ,

Notes on Variations and Modifications

  • Alternative Cyclopropanation Reagents:
    Use of carbene precursors like ethyl diazoacetate can modify the cyclopropyl group's substituents, affecting reactivity and subsequent coupling efficiency.

  • Functional Group Tolerance:
    The presence of protecting groups on the piperidine nitrogen or other reactive sites can improve selectivity during coupling.

  • Reaction Scale-Up: Industrial synthesis emphasizes continuous flow methods, optimizing parameters such as residence time, temperature, and catalyst loading to maximize throughput.

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl groups (e.g., phenylsulfonyl) increase polarity and stability, as evidenced by the solid-state form and higher melting point of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one . In contrast, thioether derivatives (e.g., phenylthio) are less polar, resulting in liquid states .
  • Biological Relevance : Piperidine and piperazine derivatives (e.g., 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one) are frequently employed in kinase-targeted therapies due to their ability to mimic ATP-binding motifs .

Nucleophilic Substitution

  • Target Compound : Synthesized via reaction of 2-bromo-1-cyclopropylethan-1-one with 1-methylpiperazine in dry DMF, yielding 69% .
  • Sulfonyl Analog : Prepared using benzene sulfinic acid and 2-bromo-1-cyclopropylethan-1-one in DMF (88% yield) .
  • Thioether Analog: Utilized thiophenol with K₂CO₃ in DMF (68.4% yield) .

Comparison :

  • The target compound’s yield (69%) is comparable to its thioether analog but lower than the sulfonyl derivative, likely due to steric hindrance from the piperidine substituent.
  • DMF is a common solvent for SN₂ reactions, facilitating nucleophilic attack by sulfur or nitrogen nucleophiles .

Physicochemical and Spectroscopic Properties

  • 1H NMR : While data for the target compound are absent, its sulfonyl and thioether analogs show distinct shifts:
    • Sulfonyl Analog : Downfield shifts for protons adjacent to the sulfonyl group (δ ~3.5–4.0 ppm) due to electron withdrawal .
    • Thioether Analog : Upfield shifts for cyclopropyl protons (δ ~1.0–1.5 ppm) .
  • Chromatography : The thioether derivative was resolved via HPLC (Chiralcel OD-H column), achieving 87.2% enantiomeric excess after reduction .

Biological Activity

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one, also known by its CAS number 1594740-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO
  • Molecular Weight : 181.27 g/mol
  • Structure : The compound features a cyclopropyl group attached to a piperidine derivative, which is known to influence its biological activity.

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one exhibits several biological activities, primarily through interactions with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that compounds similar to 1-cyclopropyl derivatives can exhibit:

  • Antidepressant-like activity : Studies have shown that piperidine derivatives can modulate serotonin levels, contributing to mood enhancement.
  • Anticancer properties : Certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives, including 1-cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one. The results indicated significant activity against FaDu hypopharyngeal tumor cells, with enhanced apoptosis induction compared to standard treatments like bleomycin. The research highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological screening of piperidine derivatives, 1-cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one was assessed for its potential as an antidepressant. The compound showed promising results in animal models, suggesting that it may increase serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against FaDu cells
NeuropharmacologyPotential antidepressant effects
Enzyme InteractionModulation of neurotransmitter systems

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)ethan-1-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. For example, a modified procedure using cyclopropylcarbonyl chloride with a piperidine derivative under basic conditions (e.g., sodium hydroxide) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) can yield the target compound. Reaction optimization, such as adjusting stoichiometry and solvent polarity, is critical for achieving high purity (>95%) . Alternative routes include Friedel-Crafts acylation with cyclopropylcarbonyl chloride and aryl precursors, catalyzed by Lewis acids like AlCl₃ .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography to resolve the three-dimensional conformation, particularly the strained cyclopropyl ring and piperidine orientation .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to confirm substituent positions and stereochemistry. For instance, the cyclopropyl protons appear as distinct multiplets in ¹H NMR (δ 0.5–1.5 ppm), while the piperidinyl protons show splitting patterns indicative of axial/equatorial conformers .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key chemical reactivity patterns of this compound?

The ketone group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) and reductions (e.g., NaBH₄ to yield secondary alcohols). The cyclopropyl ring participates in strain-driven [2+2] cycloadditions or ring-opening reactions under acidic conditions. Piperidine nitrogen can act as a base or undergo alkylation, enabling derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in piperidine functionalization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Slow addition of reagents at −20°C minimizes side reactions in cyclopropane formation.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Conformational flexibility : Piperidine ring puckering alters binding modes. Use molecular dynamics simulations to model low-energy conformers .
  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect ligand-receptor interactions. Standardize protocols across studies.
  • Metabolite interference : Test stability in biological matrices (e.g., plasma) via LC-MS to identify degradation products .

Q. What computational methods are suitable for studying its interactions with biological targets?

  • Docking studies : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cytochrome P450). Parameterize the cyclopropyl ring’s strain energy for accurate scoring .
  • QM/MM simulations : Combine quantum mechanics (for ketone reactivity) and molecular mechanics (for protein dynamics) to model covalent adduct formation .
  • Pharmacophore modeling : Identify critical features (e.g., ketone oxygen, piperidine nitrogen) using tools like Schrödinger’s Phase .

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